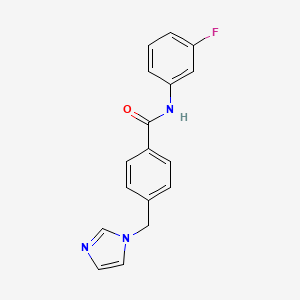![molecular formula C23H27NO2 B5961189 1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone](/img/structure/B5961189.png)
1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone is a complex organic compound that features a piperidine ring substituted with a methoxy group and a tricyclic aromatic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone likely involves multiple steps, including the formation of the piperidine ring, introduction of the methoxy group, and coupling with the tricyclic aromatic system. Typical reaction conditions may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group can be done using methanol and a suitable catalyst.
Coupling Reaction: The final step may involve coupling the piperidine derivative with the tricyclic aromatic system using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxypiperidin-1-yl)-2-(2-phenyl)ethanone: A simpler analog with a phenyl group instead of the tricyclic system.
1-(3-Methoxypiperidin-1-yl)-2-(2-naphthyl)ethanone: Contains a naphthyl group, offering different electronic and steric properties.
Uniqueness
1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone is unique due to its complex tricyclic aromatic system, which may impart distinct chemical and biological properties compared to simpler analogs.
Propiedades
IUPAC Name |
1-(3-methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-26-19-9-6-14-24(16-19)23(25)15-22-20-10-4-2-7-17(20)12-13-18-8-3-5-11-21(18)22/h2-5,7-8,10-11,19,22H,6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOXKQEGOKHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[methyl(3-thienylmethyl)amino]nicotinamide](/img/structure/B5961123.png)
![1-cyclohexyl-2-(2-thienylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5961124.png)
![2-(3-bromo-4-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5961125.png)
![Dimethyl 5-[(2,4,6-trimethylbenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5961134.png)

![5'-{[(2-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxamide](/img/structure/B5961156.png)
![3-(hydroxymethyl)-3-(3-methoxybenzyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5961161.png)
![N-[3-(acetylamino)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5961164.png)
![3-[(3-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5961170.png)
![1,3-benzodioxol-5-yl(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B5961181.png)
![Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate](/img/structure/B5961185.png)
![5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5961194.png)
![ethyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5961199.png)
![1-phenoxy-2-[4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]propan-2-ol](/img/structure/B5961202.png)
